N-{2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}furan-2-carboxamide
Description
The compound N-{2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylbenzenesulfonyl)-2-oxoethyl}furan-2-carboxamide (Molecular Formula: C₂₆H₂₇N₃O₆S; Molecular Weight: 509.57 g/mol) is a piperazine-based derivative featuring three key structural motifs:
- 4-Methylbenzenesulfonyl group: A sulfonyl moiety contributing to metabolic stability and solubility modulation.
- Furan-2-carboxamide: A heterocyclic amide that may influence electronic properties and bioactivity .
This compound’s design aligns with trends in medicinal chemistry, where piperazine scaffolds are widely used for their conformational flexibility and ability to interact with diverse biological targets.
Properties
IUPAC Name |
N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-18-5-9-20(10-6-18)25(31)28-13-15-29(16-14-28)26(32)24(27-23(30)22-4-3-17-35-22)36(33,34)21-11-7-19(2)8-12-21/h3-12,17,24H,13-16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZHOMINBAWRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Piperazine Cores
Table 1: Key Structural and Functional Comparisons
Key Observations
Piperazine Substituents
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methylbenzoyl substituent (electron-donating methyl group) contrasts with 3-fluorobenzoyl (electron-withdrawing fluorine) in . Fluorine enhances metabolic stability but may reduce solubility compared to methyl .
Sulfonyl and Carboxamide Groups
- Sulfonyl Variations : The target’s 4-methylbenzenesulfonyl group differs from phenylsulfonyl in . Methyl substitution likely increases lipophilicity, affecting membrane permeability .
- Carboxamide Heterocycles : The furan-2-carboxamide in the target is smaller than benzofuran-2-carboxamide (), which has a larger aromatic system. Benzofuran derivatives often exhibit enhanced binding to hydrophobic pockets in enzymes .
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